Ddr1-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ddr1-IN-2” is a potent, selective, ATP-competitive Discoidin domain receptor 1 (DDR1) inhibitor . It is also known as DDR1 Inhibitor 7rh . It has been shown to inhibit the tumorigenicity of nasopharyngeal carcinoma (NPC) cells and prevents the proliferation, invasion, and adhesion of cancer cells .

Physical And Chemical Properties Analysis

“Ddr1-IN-2” is a small potent kinase inhibitor . The specific physical and chemical properties of “Ddr1-IN-2” were not found in the retrieved information.

Applications De Recherche Scientifique

Role in Cancer Research

DDR1-IN-2 plays a critical role in cancer research. It is a collagen-activated receptor tyrosine kinase that regulates essential cellular processes such as morphogenesis, differentiation, proliferation, adhesion, migration, invasion, and matrix remodeling . Dysregulation of DDR has been linked to various human cancer disorders, including non-small-cell lung carcinoma (NSCLC), ovarian cancer, glioblastoma, and breast cancer .

Anti-Fibrotic Target

DDR1-IN-2 is an attractive anti-fibrotic target . Fibrosis is a pathological condition characterized by excessive deposition of extracellular matrix proteins, leading to organ dysfunction. As a collagen-activated receptor tyrosine kinase, DDR1-IN-2 plays a key role in tissue repair and fibrosis .

Inhibitor Development

DDR1-IN-2 is a target for the development of novel inhibitors. An integrated lead-finding approach has been used to identify potent DDR1 inhibitors with close to 1000-fold selectivity against DDR2 . These inhibitors have good selectivity against the full kinome and may serve as useful DDR1-selective in vitro tool molecules

Mécanisme D'action

Target of Action

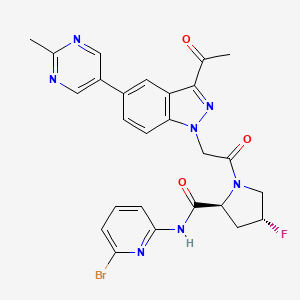

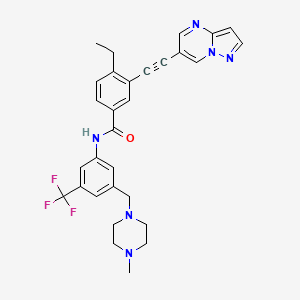

DDR1-IN-2, also known as Ddr1-IN-2, DDR1 inhibitor 7rh, DDR1-IN-7rh, or 4-ethyl-N-{3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl}-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzamide, primarily targets the Discoidin Domain Receptors 1 (DDR1) and 2 (DDR2) . These receptors are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways . They play critical roles in cell proliferation, adhesion, migration, and matrix remodeling .

Mode of Action

DDR1-IN-2 interacts with its targets, DDR1 and DDR2, by binding to collagen, a unique feature of these receptors . This binding leads to remarkably delayed and sustained receptor phosphorylation .

Biochemical Pathways

DDR1 and DDR2 regulate various cellular signaling pathways . They are involved in cell proliferation, adhesion, migration, and matrix remodeling . Dysregulation of these receptors may lead to metastatic cancer progressions . The signal transduction induced by DDR1/2 also activates ERK1/2, Akt, cytokine signaling, and RhoA signaling pathway, respectively, and play a role in cytoskeletal dynamics, cell proliferation, differentiation, survival, adhesion, migration, cell metabolism, cytokine signaling, and immune responses .

Pharmacokinetics

The development of ddr inhibitors has been a focus since the early 1990s , suggesting ongoing research into their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of DDR1-IN-2’s action involve the regulation of essential cellular processes such as morphogenesis, differentiation, proliferation, adhesion, migration, invasion, and matrix remodeling . As a result, DDR dysregulation has been attributed to a variety of human cancer disorders, for instance, non-small-cell lung carcinoma (NSCLC), ovarian cancer, glioblastoma, and breast cancer, in addition to some inflammatory and neurodegenerative disorders .

Action Environment

It is known that ddr1 and ddr2 serve as receptors for extracellular matrix protein collagen and display slow and sustained activation kinetics . This suggests that the extracellular matrix environment could potentially influence the action of DDR1-IN-2.

Propriétés

IUPAC Name |

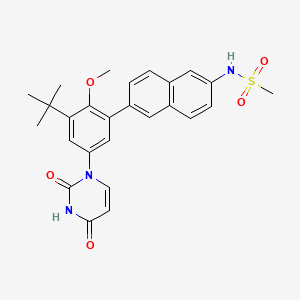

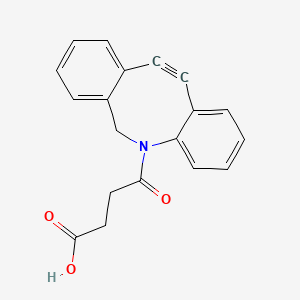

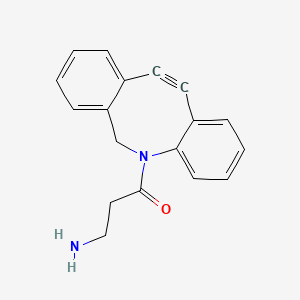

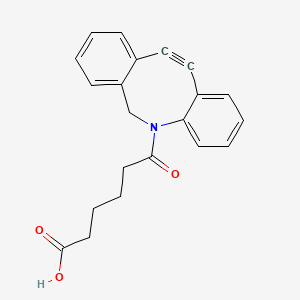

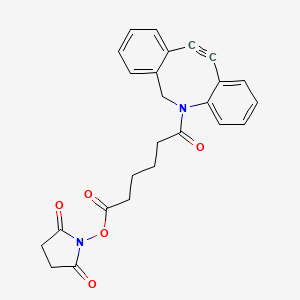

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPXZXBWGJRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: 7rh (also known as Ddr1-IN-2) is a potent and selective ATP-competitive inhibitor of DDR1 kinase activity. [] Binding of 7rh to the kinase domain of DDR1 prevents the receptor's activation by its ligand, collagen. [] This inhibition disrupts downstream signaling cascades typically initiated by DDR1 activation, including the PYK2 and PEAK1 pathways. [] As a result, 7rh effectively reduces tumor cell proliferation, migration, and colony formation in various cancer models. [, , , ]

ANone: Unfortunately, the provided research abstracts do not disclose the detailed structural characterization of 7rh, including its molecular formula, weight, or spectroscopic data.

ANone: The research focuses on 7rh as a DDR1 kinase inhibitor, not as a catalyst. Therefore, information about its catalytic properties, reaction mechanisms, selectivity, or uses in catalytic applications is not available in these abstracts.

ANone: The provided abstracts don't mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models specifically for 7rh.

ANone: The research abstracts don't provide specific details regarding the SAR of 7rh. Further investigations are needed to understand how structural modifications might affect its activity, potency, and selectivity profile.

ANone: The research abstracts primarily focus on the biological activity and therapeutic potential of 7rh. Details regarding SHE regulations, compliance, risk minimization, and responsible practices associated with 7rh are not discussed.

A: While the specific PK/PD profile and ADME properties of 7rh are not detailed in these abstracts, one study demonstrates that 7rh is well-tolerated in mice at doses up to 30 mg/kg given daily via oral gavage. []

ANone: Several studies highlight the efficacy of 7rh in both in vitro and in vivo settings:

ANone: The provided research abstracts do not provide information regarding resistance mechanisms or cross-resistance profiles associated with 7rh.

A: While detailed toxicological data is not presented in the abstracts, one study indicates that 7rh is well-tolerated in mice at doses up to 30 mg/kg administered daily via oral gavage. []

ANone: The provided research abstracts do not delve into specific drug delivery and targeting strategies for 7rh.

A: Although the abstracts do not directly address the use of biomarkers for predicting 7rh efficacy or monitoring treatment response, one study suggests that DDR1 expression levels could potentially serve as a prognostic biomarker. [] Higher DDR1 expression was correlated with a poorer prognosis in osteosarcoma patients. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.